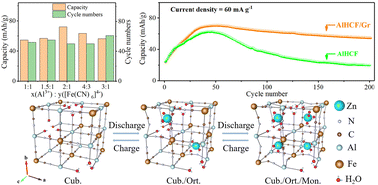Open-framework aluminum hexacyanoferrate as a cathode material for high voltage aqueous zinc-ion batteries: effect of Al3+ cations on three-phase transition of AlFe(CN)6†
Inorganic Chemistry Frontiers Pub Date: 2023-11-03 DOI: 10.1039/D3QI01725G
Abstract
Aqueous zinc-ion batteries (AZIBs) are considered promising energy storage devices for future large-scale energy storage systems due to their high safety, low production cost, and non-combustibility. However, low operating voltage and energy output are still drawbacks in their practical applications. Herein, we develop a cubic aluminum hexacyanoferrate/graphene high-voltage cathode material for rechargeable AZIBs, and it exhibits an activation process and can deliver a high output voltage of 1.8 V (vs. Zn/Zn2+) with a specific energy density of 125.56 W h kg−1. The voltage is increased by stretching the Fe–C bonds in the Fe–C![[triple bond, length as m-dash]](https://www.rsc.org/images/entities/char_e002.gif) N–Al covalent structure. The reversible phase transformation between cubic AlFe(CN)6 and cubic–orthorhombic–monoclinic Zn0.5AlFe(CN)6 occurs with the intercalation/extraction of zinc ions, and the coordination environment of Al plays a decisive role in this key process. This work will provide a feasible reference for the structural design of high-voltage Prussian blue analog cathode materials.
N–Al covalent structure. The reversible phase transformation between cubic AlFe(CN)6 and cubic–orthorhombic–monoclinic Zn0.5AlFe(CN)6 occurs with the intercalation/extraction of zinc ions, and the coordination environment of Al plays a decisive role in this key process. This work will provide a feasible reference for the structural design of high-voltage Prussian blue analog cathode materials.


Recommended Literature
- [1] Back cover
- [2] A tripartite carbohydrate-binding module to functionalize cellulose nanocrystals†
- [3] Cellular uptake and trafficking of polydiacetylene micelles†
- [4] 65. The unsaturation and tautomeric mobility of heterocyclic compounds. Part XI. α- and β-Naphthoxazole and 5-bromobenzoxazole derivatives. The ultra-violet absorption spectra of some tautomeric selenazoles
- [5] Bacteriological, physiological, etc.
- [6] Bimetallic CoSn nanoparticles anchored on N-doped carbon as antibacterial oxygen reduction catalysts for microbial fuel cells†
- [7] Front cover
- [8] Hexacyclic lactam building blocks for highly efficient polymer solar cells†
- [9] Facile synthesis of nickel hydroxide–graphene nanocomposites for insulin detection with enhanced electro-oxidation properties
- [10] Tandem imine generation/N-cyclization/C-alkylation sequence to access N-functionalized indoles featuring an aza-quaternary carbon†

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 1493-23-8
-
CAS no.: 16284-60-9
-
CAS no.: 121080-96-4
-
CAS no.: 14919-36-9









